Novobiocin sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine.

9.66e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Albamycin and Cathomycin are both historical names for the same antibiotic, Kanamycin. Kanamycin was first isolated from Streptomyces kanamyceticus in 1949 by Japanese researchers []. While these names aren't commonly used today, Kanamycin played a significant role in the early days of antibiotic research.

Discovery and Early Research

Kanamycin's discovery marked a major advancement in the fight against bacterial infections. Prior to this, existing antibiotics like penicillin were primarily effective against Gram-positive bacteria. Kanamycin, however, demonstrated effectiveness against a broader range of bacteria, including some Gram-negative species []. This discovery fueled research into new antibiotics with a wider spectrum of activity.

Applications in Scientific Research

Kanamycin's role in scientific research extends beyond its direct use as an antibiotic. Here are some specific applications:

- Selection Marker in Genetically Modified Organisms (GMOs): Researchers have used Kanamycin resistance genes as a selection marker in GMOs. These genes allow scientists to identify and isolate cells that have successfully incorporated the desired genetic modification [].

- Study of Antibiotic Resistance Mechanisms: Kanamycin has been instrumental in studying how bacteria develop resistance to antibiotics. Researchers use Kanamycin to understand the genetic and molecular mechanisms involved in resistance, which helps in developing strategies to combat this growing problem [].

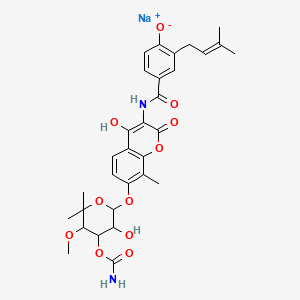

Novobiocin sodium salt is an antibiotic compound with the molecular formula C₃₁H₃₅N₂NaO₁₁ and a molar mass of 634.6 g/mol. It is derived from the bacterium Streptomyces niveus and is primarily known for its ability to inhibit bacterial growth. Novobiocin sodium salt is soluble in water, with a pH range of 6.5 to 8.5 when in aqueous solution, and has a density of 1.42 g/cm³ .

Novobiocin acts as a bactericidal antibiotic, meaning it kills bacteria. Its primary mechanism of action involves inhibiting the enzyme DNA gyrase. DNA gyrase is essential for bacterial DNA replication, as it helps unwind and manage the double helix during the process. Novobiocin binds to a specific region of DNA gyrase, preventing it from functioning properly [2]. This disrupts DNA replication and ultimately leads to cell death in the bacteria.

Citation:

- Selleckchem: Novobiocin Sodium)

- Toxicity: Novobiocin can cause side effects like nausea, vomiting, and diarrhea at high doses [4]. In rare cases, it can lead to more serious allergic reactions or blood disorders [4].

- Flammability: Novobiocin is not considered a flammable material.

- Reactivity: Novobiocin is generally stable under normal storage conditions. However, it may

The primary mechanism of action for novobiocin sodium salt involves the inhibition of DNA synthesis in bacteria. Specifically, it targets the GyrB subunit of the DNA gyrase enzyme, which is crucial for DNA replication and transcription. By binding to this enzyme, novobiocin prevents the relaxation of supercoiled DNA, thereby inhibiting bacterial cell division and growth .

Key Reactions:- Inhibition of DNA Gyrase: Novobiocin binds to the GyrB subunit, blocking ATPase activity necessary for DNA supercoiling.

- Competitive Inhibition: It competes with ATP for binding sites, disrupting energy transduction processes critical for bacterial survival .

Novobiocin sodium salt exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness stems from its ability to inhibit bacterial DNA gyrase, which is essential for maintaining DNA topology during replication. Studies have shown that novobiocin can effectively combat strains of Staphylococcus aureus and Streptococcus pneumoniae, among others .

Biological Effects:- Antibacterial Activity: Effective against various Gram-positive bacteria.

- Inhibition of Heat Shock Proteins: Used in research to study the role of heat shock proteins in cellular stress responses .

The synthesis of novobiocin sodium salt typically involves fermentation processes using Streptomyces niveus. The compound can also be synthesized through semi-synthetic methods that modify natural precursors obtained from microbial cultures.

Common Synthesis Steps:- Fermentation: Cultivation of Streptomyces niveus under controlled conditions to produce novobiocin.

- Extraction: Isolation of novobiocin from fermentation broth using solvent extraction techniques.

- Sodium Salt Formation: Conversion of novobiocin into its sodium salt form by neutralization with sodium hydroxide or another sodium source .

Novobiocin sodium salt has several applications in both clinical and research settings:

- Antibiotic Therapy: Used in treating infections caused by susceptible strains of bacteria.

- Research Tool: Employed in studies involving DNA replication, protein interactions, and cellular stress responses.

- Laboratory Reagent: Utilized in microbiological culture media to select for antibiotic-resistant strains .

Research has indicated that novobiocin sodium salt interacts with various biological systems:

- DNA Gyrase Interaction: Directly inhibits the GyrB subunit, affecting DNA replication processes.

- Heat Shock Protein Regulation: Studies suggest that novobiocin may influence the expression and activity of heat shock proteins under stress conditions .

- Synergistic Effects: When used in combination with other antibiotics, novobiocin can enhance antibacterial efficacy against resistant strains .

Novobiocin sodium salt shares similarities with several other antibiotics that target bacterial DNA synthesis or ribosomal activity. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ciprofloxacin | Inhibits DNA gyrase (Type II topoisomerase) | Broad-spectrum activity against Gram-negative bacteria |

| Erythromycin | Binds to 50S ribosomal subunit, inhibiting protein synthesis | Effective against atypical pathogens |

| Clindamycin | Inhibits protein synthesis by binding to 50S ribosomal subunit | Particularly effective against anaerobic bacteria |

| Rifampicin | Inhibits RNA polymerase, blocking RNA synthesis | Used primarily for tuberculosis treatment |

Uniqueness of Novobiocin Sodium Salt

Novobiocin's specific targeting of the GyrB subunit distinguishes it from other antibiotics that may target different components of bacterial machinery. Its unique mechanism allows it to be effective against certain resistant strains where other antibiotics may fail .

Organization and Regulation

The novobiocin biosynthetic gene cluster from Streptomyces spheroides NCIB 11891 spans 23.4 kilobases and contains 20 coding sequences organized in a highly coordinated manner [1] [2] [3]. The cluster demonstrates remarkable organizational efficiency, with 22 of the 23 putative open reading frames oriented in the same direction [2], facilitating coordinated transcriptional regulation.

The transcriptional regulation of the novobiocin biosynthetic gene cluster operates through a cascade-like mechanism involving two key regulatory genes: novE and novG [1] [4]. NovE belongs to the LmbU family of transcriptional activators and functions as the primary regulator that activates transcription of novG [4]. NovG, a homologue of the well-characterized transcriptional activator StrR, subsequently binds to a specific binding site within the promoter region upstream of novH and activates transcription of the entire biosynthetic operon [1] [4].

The cluster contains eight deoxyribonucleic acid regions with promoter activity [1]. However, the regulatory protein NovG binds specifically to only one of these promoters, located upstream of novH, while apparently not interacting with the other seven promoters [1]. This selective binding pattern suggests a sophisticated regulatory mechanism that allows for fine-tuned control of gene expression throughout the biosynthetic pathway.

Quantitative real-time polymerase chain reaction analysis revealed that genes located between novH and novW form a single large operon comprising 16 biosynthetic genes [1] [4]. Three internal promoters are located within this operon but appear to be of minor importance under standard experimental conditions [1]. The resistance gene gyrB(R), encoding an aminocoumarin-resistant gyrase B subunit, may initially be co-transcribed with genes from novH to novW, but when novobiocin accumulates in cultures, gyrB(R) is transcribed from its own promoter controlled by the superhelical density of chromosomal deoxyribonucleic acid [1].

Key Genes and Their Functions

The novobiocin biosynthetic gene cluster encompasses several functionally distinct regions, each contributing specific enzymatic activities essential for antibiotic biosynthesis [2] [3] [5].

Core Biosynthetic Genes: The central biosynthetic machinery includes novH, which encodes a peptide synthetase displaying significant homology to nonribosomal peptide synthetases [2] [6]. NovH contains eight conserved motifs expected in the adenylation domain of a single peptide synthetase module, as well as the 4′-phosphopantetheine attachment motif [6]. The gene novI encodes a cytochrome P450 hydroxylase responsible for β-hydroxylation of the aminoacyl enzyme tyrosyl-S-NovH [7].

Amide Bond Formation: The novL gene encodes novobiocin ligase, an adenosine triphosphate-dependent amide bond-forming enzyme that joins the prenylated benzoic acid component with the aminocoumarin moiety to produce novobiocic acid [8] [9]. This enzyme demonstrates the ability to utilize variant substrate analogs, suggesting potential applications in combinatorial biosynthesis approaches [10].

Glycosylation Machinery: NovM functions as novobiocic acid noviosyl transferase, catalyzing the transfer of L-noviose from thymidine diphosphate-L-noviose to the phenolic oxygen of novobiocic acid [11] [12] [13]. The enzyme exhibits a turnover number exceeding 300 per minute and displays activity with variant coumarin aglycones, suggesting it may serve as a promiscuous catalyst for noviosylation of various planar scaffolds [13].

Sugar Modification Genes: The noviose biosynthesis region contains novV (thymidine diphosphate-glucose synthase), novT (thymidine diphosphate-glucose 4,6-dehydratase), novW (thymidine diphosphate-4-keto-6-deoxy-D-glucose 3,5-epimarase), novS (thymidine diphosphate-glucose 4-ketoreductase), and novU (C-methyltransferase) [5] [14]. These genes work in concert to convert D-glucose into the specialized deoxysugar moiety L-noviose [14].

Evolutionary Conservation

The novobiocin biosynthetic gene cluster exhibits significant evolutionary conservation across different aminocoumarin-producing Streptomyces species, while also displaying important variations that reflect the structural diversity within this antibiotic class [15] [16].

Cross-Species Conservation: Comparative analysis reveals that the core enzymatic machinery for aminocoumarin biosynthesis is highly conserved among producers of novobiocin, clorobiocin, and coumermycin A1 [15] [16]. The genes encoding the fundamental biosynthetic steps, particularly those involved in aminocoumarin ring formation and basic glycosylation, show remarkable sequence conservation and functional equivalence across species [16].

Regulatory Gene Conservation: The regulatory gene novE belongs to the LmbU family of transcriptional activators, which includes homologous genes found in other secondary metabolite biosynthetic gene clusters [16]. Other members of this family include lmbU from the lincomycin biosynthetic gene cluster of Streptomyces lincolnensis and hrmB from the hormaomycin biosynthetic gene cluster [16]. This conservation suggests that the regulatory mechanisms governing aminocoumarin biosynthesis share common evolutionary origins with other antibiotic biosynthetic pathways.

Functional Domain Conservation: The TylF superfamily of O-methyltransferases, exemplified by NovP, represents a conserved enzyme family found across multiple antibiotic biosynthetic pathways [17] [18]. The crystal structure of NovP reveals distinctive structural features that are characteristic of this superfamily, including a helical 'lid' region that gates access to the cosubstrate binding pocket and an active center containing a three-aspartate putative metal-binding site [17] [18].

Pathway-Specific Variations: Despite overall conservation, species-specific variations account for the structural differences between novobiocin, clorobiocin, and coumermycin A1 [15]. These variations primarily involve tailoring enzymes responsible for specific modifications, such as halogenation in clorobiocin biosynthesis or the presence of two noviose moieties in coumermycin A1 [17].

Precursor Metabolites

Tyrosine as Precursor for Rings A and B

L-Tyrosine serves as the primary aromatic precursor for both the coumarin moiety (ring B) and contributes to the formation of the prenylated benzoic acid component (ring A) in novobiocin biosynthesis [19] [20] [21] [5]. Radioactive feeding experiments conducted in the 1960s and 1970s established that tyrosine serves as a precursor for both ring A and ring B, a finding that was subsequently confirmed by feeding experiments using [1-13C]glucose [5].

Coumarin Ring Formation: The transformation of L-tyrosine into the 3-amino-4,7-dihydroxycoumarin moiety proceeds through a β-hydroxytyrosine intermediate [20] [7]. The process begins with NovH-catalyzed adenylation of L-tyrosine to form tyrosyl-adenosine monophosphate, followed by transfer to the 4′-phosphopantetheine cofactor to generate the tyrosyl-S-NovH thioester intermediate [7] [9].

The critical β-hydroxylation step is catalyzed by NovI, a cytochrome P450 enzyme that introduces a hydroxyl group at the β-position of the tyrosyl residue while it remains covalently attached to NovH [7]. This β-hydroxylation reaction represents a novel mechanism where the amino acid substrate undergoes chemical modification while tethered to the peptide synthetase enzyme, providing kinetic stability and controlling substrate partitioning [7].

Mechanistic Pathway: Following β-hydroxylation, the β-hydroxytyrosyl-S-NovH intermediate undergoes a series of transformations including oxidation to form a β-keto intermediate, followed by methylation using S-adenosyl-L-methionine [22]. The subsequent cyclization and aromatization reactions ultimately yield the characteristic 3-amino-4,7-dihydroxycoumarin structure that defines the aminocoumarin class of antibiotics [22].

Ring A Formation: While the detailed mechanism of ring A formation from tyrosine remains less well characterized, the pathway involves conversion of tyrosine to 4-hydroxyphenylpyruvate through the action of aromatic amino acid aminotransferases [22]. This intermediate subsequently undergoes prenylation with dimethylallyl diphosphate and further modifications to generate the 3-dimethylallyl-4-hydroxybenzoic acid component that constitutes ring A [22].

Glucose Incorporation into Noviose

D-Glucose serves as the sole carbon source for the formation of the L-noviose deoxysugar moiety (ring C) of novobiocin [19] [5] [23]. Feeding experiments using [1-13C]glucose demonstrated that glucose is directly incorporated into the noviose structure without prior degradation to smaller metabolic intermediates [5].

Initial Activation: The biosynthetic pathway begins with the phosphorylation of glucose to glucose-1-phosphate, which is subsequently activated by nucleotidylation to form thymidine diphosphate-glucose [5]. This reaction is catalyzed by NovV, the thymidine diphosphate-glucose synthase encoded within the novobiocin gene cluster [5] [14].

Deoxysugar Formation Pathway: The conversion of thymidine diphosphate-glucose to L-noviose proceeds through a well-characterized series of enzymatic steps [5] [14]. NovT, a thymidine diphosphate-glucose 4,6-dehydratase, catalyzes the formation of thymidine diphosphate-4-keto-6-deoxyglucose [5] [14]. This intermediate undergoes 3,5-epimerization catalyzed by NovW to generate the correct stereochemistry required for L-noviose formation [14].

Methylation and Reduction: The C-5 methylation of the deoxysugar intermediate is catalyzed by NovU, an S-adenosyl-L-methionine-dependent C-methyltransferase that introduces the characteristic methyl group at position 5 of the noviose ring [5] [14]. NovU demonstrates similarity to EryBIII, which catalyzes C-methylation in the biosynthesis of dTDP-L-mycarose during erythromycin production [5].

The final reduction step is performed by NovS, a thymidine diphosphate-glucose 4-ketoreductase that reduces the keto group at C-4 to yield thymidine diphosphate-L-noviose [14]. The enzyme requires nicotinamide adenine dinucleotide (reduced form) as a cofactor and establishes the final stereochemical configuration of the noviose sugar [14].

Sequential Organization: The genes encoding the noviose biosynthetic enzymes are clustered together within the novobiocin gene cluster, with the 4.8-kilobase fragment comprising novS, novT, novU, novV, and novW containing the complete biosynthetic information for noviose formation, except for the 4-O-methylation step that occurs later in the pathway [5].

Non-mevalonate Pathway for Dimethylallyl Moiety

The dimethylallyl diphosphate required for prenylation of the 4-hydroxybenzoic acid component (ring A) is biosynthesized through the non-mevalonate pathway in Streptomyces niveus, representing a significant departure from the classical mevalonate pathway used by many organisms for isoprenoid biosynthesis [24] [23].

Pathway Characterization: The non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate pathway, was demonstrated through feeding experiments using isotopically labeled precursors [23]. This pathway converts glyceraldehyde 3-phosphate and pyruvic acid into isopentenyl diphosphate and dimethylallyl diphosphate through a series of enzymatic transformations [23] [25].

Mechanistic Steps: The pathway begins with the condensation of glyceraldehyde 3-phosphate and pyruvate to form 1-deoxyxylulose 5-phosphate [23] [25]. This intermediate is subsequently converted to 2-C-methyl-D-erythritol 4-phosphate through a series of reductions and rearrangements [25]. Further enzymatic modifications, including phosphorylation and cyclization reactions, ultimately yield isopentenyl diphosphate, which can be isomerized to dimethylallyl diphosphate [25].

Evolutionary Significance: The utilization of the non-mevalonate pathway by novobiocin-producing Streptomyces species contrasts with other Streptomyces strains that employ the classical mevalonate pathway for terpenoid biosynthesis [23]. This pathway preference appears to be species-specific rather than related to the particular secondary metabolite being produced, as evidenced by the fact that some Streptomyces species producing different terpenoid compounds utilize the mevalonate pathway [23].

Biochemical Implications: The non-mevalonate pathway provides several potential advantages for novobiocin biosynthesis, including more direct utilization of central metabolic intermediates and potentially reduced competition with primary metabolic processes [23]. The pathway also represents a potential target for antimicrobial drug development, as it is absent in mammals but present in many pathogenic bacteria and parasites [25].

Biosynthetic Enzymes

Novobiocic Acid Synthetase Complex

The novobiocic acid synthetase complex represents the central enzymatic machinery responsible for assembling the core tripartite structure of novobiocin through the coordinated action of multiple enzyme components [2] [3] [6] [7]. This complex exemplifies the sophisticated mechanisms employed by Streptomyces species to catalyze complex bond-forming reactions in secondary metabolite biosynthesis.

NovH Structure and Function: NovH functions as the primary peptide synthetase component of the complex, containing eight conserved motifs characteristic of the adenylation domain found in nonribosomal peptide synthetases [6]. The enzyme possesses a 4′-phosphopantetheine attachment motif that serves as the site for covalent substrate binding during catalysis [6]. NovH catalyzes the adenosine triphosphate-dependent activation of L-tyrosine to form tyrosyl-adenosine monophosphate, followed by transfer of the tyrosyl moiety to the enzyme-bound 4′-phosphopantetheine cofactor [7] [9].

NovI Cytochrome P450 Component: The cytochrome P450 enzyme NovI works in intimate coordination with NovH to catalyze the critical β-hydroxylation reaction of the tyrosyl-S-NovH intermediate [7]. This reaction represents a unique mechanistic strategy where the amino acid substrate undergoes oxidative modification while remaining covalently tethered to the synthetase enzyme [7]. The β-hydroxylation step is essential for subsequent coumarin ring formation and represents a key control point in the biosynthetic pathway [7].

Substrate Channeling Mechanism: The synthetase complex employs a substrate channeling mechanism that maintains the tyrosine-derived intermediate in a kinetically stable thioester linkage throughout the modification process [7]. This covalent docking strategy prevents premature release of intermediates and ensures efficient conversion to the desired products while minimizing competing side reactions [7].

Complex Assembly Requirements: Functional studies demonstrated that NovH alone is unable to catalyze novobiocic acid formation, indicating that additional enzyme components are required for complete synthetase activity [26] [6]. The minimal functional unit requires both NovH and at least one additional component, likely NovI, to achieve efficient β-hydroxylation and subsequent transformations [26].

Mechanistic Analogy: The NovH/NovI system represents part of a broader family of adenylation-domain/cytochrome P450 pairs found in various biosynthetic gene clusters, including ORF19/ORF20 in the chloroeremomycin cluster for tyrosine modification, CumC/CumD in the coumermycin A1 cluster, and NikP1/NikQ in the nikkomycin cluster for histidine β-hydroxylation [7].

NovP O-Methyltransferase Structure and Function

NovP represents the first structurally characterized member of the TylF superfamily of O-methyltransferases and catalyzes the penultimate step in novobiocin biosynthesis through 4-OH methylation of the noviose moiety [17] [18] [27]. The crystal structure of NovP provides detailed insights into the catalytic mechanism and substrate recognition features of this important enzyme family.

Crystal Structure Characteristics: The high-resolution crystal structure of NovP from Streptomyces spheroides was determined as a binary complex with S-adenosyl-L-homocysteine, revealing a typical class I methyltransferase fold combined with motifs consistent with a divalent metal-dependent mechanism [17] [18]. The structure displays distinctive features that appear to be characteristic of the TylF superfamily based on sequence conservation analysis [17].

Active Site Architecture: The NovP active site contains a three-aspartate putative metal-binding site that is highly conserved across the TylF superfamily [17] [18]. A helical 'lid' region gates access to the cosubstrate binding pocket, suggesting a mechanism for controlling substrate entry and product release [17]. An additional conserved aspartate residue likely functions as the general base that initiates the methylation reaction by deprotonating the 4-OH group of the noviose substrate [17].

Catalytic Mechanism: The enzyme operates through an S-adenosyl-L-methionine-dependent mechanism where the methyl group is transferred from the cosubstrate to the 4-hydroxyl position of the noviose sugar [17] [18]. The resultant methoxy group is crucial for the biological activity of novobiocin, as crystallographic studies of novobiocin bound to deoxyribonucleic acid gyrase demonstrate that this group interacts directly with the target enzyme [17].

Substrate Specificity: Computational docking studies suggest that NovP exhibits limited tolerance for modifications at the noviose moiety but could display increasing substrate promiscuity as a function of the distance between the modification site and the methylation position [17]. This property could potentially be exploited for engineering NovP variants capable of methylating diverse glycosylated compounds [17].

Superfamily Significance: The TylF superfamily includes numerous enzymes involved in antibiotic biosynthesis and other therapeutically relevant pathways [17]. The structural characterization of NovP provides a foundation for understanding the catalytic mechanisms and substrate recognition features shared across this important enzyme family [17].

Glycosyltransferase Activities

The glycosyltransferase NovM plays a pivotal role in novobiocin biosynthesis by catalyzing the formation of the glycosidic bond between the L-noviose sugar donor and the novobiocic acid acceptor substrate [11] [12] [13]. This enzyme represents a specialized member of the glycosyltransferase superfamily adapted for antibiotic biosynthesis.

Enzyme Characteristics: NovM is a 40-kilodalton protein that demonstrates robust catalytic activity with a turnover number exceeding 300 per minute when provided with its natural substrates thymidine diphosphate-L-noviose and novobiocic acid [13]. The enzyme has been successfully overexpressed in Escherichia coli and purified as a C-terminal octahistidine fusion protein, facilitating detailed biochemical characterization [13].

Substrate Recognition: The enzyme exhibits strict specificity for thymidine diphosphate-L-noviose as the sugar donor, showing no activity with thymidine diphosphate-L-rhamnose, the structurally most similar alternative substrate [13]. Notably, NovM is competitively inhibited by thymidine diphosphate-L-rhamnose with a inhibition constant of 83.5 ± 5.5 micromolar, indicating that the enzyme can bind this analog but cannot catalyze its transfer [13].

Acceptor Substrate Promiscuity: While demonstrating stringent specificity for the sugar donor, NovM displays activity with variant coumarin aglycones, suggesting potential utility as a promiscuous catalyst for noviosylation of diverse planar aromatic scaffolds [13]. This property has important implications for combinatorial biosynthesis approaches aimed at generating novel aminocoumarin derivatives [13].

Catalytic Mechanism: Kinetic analysis revealed that NovM operates through a sequential bi-bi mechanism where the enzyme binds both donor and acceptor substrates to form a ternary complex before catalyzing sugar transfer [8] [9]. In this mechanism, the noviose sugar is transferred from thymidine diphosphate-L-noviose to novobiocic acid, with the glycosylated product subsequently released from the enzyme-substrate complex [8].

Biosynthetic Timing: The glycosylation reaction catalyzed by NovM occurs after the formation of novobiocic acid through amide bond coupling but before the final tailoring modifications of the noviose moiety [5] [12]. This timing was established through studies with integration mutants that accumulated novobiocic acid when deoxysugar biosynthesis was disrupted [5].

Tailoring Enzyme Reactions

The final tailoring modifications of the novobiocin structure are accomplished through the sequential action of NovP and NovN, which catalyze the methylation and carbamoylation of the noviose moiety, respectively [11] [28] [12] [29]. These reactions are essential for generating the fully active antibiotic with optimal binding affinity for the target enzyme.

NovP Methylation Activity: Following glycosidic bond formation, NovP catalyzes the methylation of the 4-hydroxyl group of the noviose sugar using S-adenosyl-L-methionine as the methyl donor [17] [11] [28]. This penultimate step in novobiocin biosynthesis introduces a methoxy group that is critical for gyrase binding activity, as demonstrated by crystallographic studies showing direct contact between this group and the target enzyme [17].

NovN Carbamoylation Activity: NovN functions as a carbamoyltransferase that catalyzes the final step in novobiocin biosynthesis by transferring a carbamoyl group from carbamoyl phosphate to the 3-hydroxyl position of the methylated noviose moiety [11] [28] [29]. This reaction is activated by adenosine triphosphate and represents the ultimate modification required to generate the mature antibiotic [29].

Sequential Reaction Order: The tailoring reactions proceed in a strict sequential order, with NovP-catalyzed methylation occurring before NovN-catalyzed carbamoylation [11] [28]. This sequence ensures proper substrate recognition by each enzyme and prevents potential inhibitory effects that might arise from altered substrate structures [28].

Substrate Specificity of Tailoring Enzymes: Both NovP and NovN demonstrate high specificity for their respective novobiocin pathway intermediates [28]. The enzymes have been characterized using substrates generated through chemoenzymatic synthesis, allowing detailed analysis of their kinetic parameters and substrate requirements [28].

Functional Significance: The methylation and carbamoylation modifications are essential for the biological activity of novobiocin, as analogs lacking these groups show dramatically reduced binding affinity for deoxyribonucleic acid gyrase [30]. The novenamine substructure, consisting of the coumarin moiety linked to the decorated noviose sugar, represents the minimal structural entity required for gyrase inhibition and essentially equals novobiocin in potency [30].

Assembly of Structural Components

Formation of Amide Bond Between Ring A and B

The formation of the amide bond connecting the prenylated 4-hydroxybenzoic acid component (ring A) with the 3-amino-4,7-dihydroxycoumarin moiety (ring B) represents a critical step in novobiocin assembly and is catalyzed by the adenosine triphosphate-dependent amide synthetase NovL [8] [31] [10].

NovL Catalytic Mechanism: NovL employs a two-step mechanism characteristic of adenosine triphosphate-dependent amide bond synthetases [31]. The first step involves adenylation of the carboxylic acid substrate (3-dimethylallyl-4-hydroxybenzoic acid) to form an adenylate intermediate, with concomitant release of pyrophosphate [31]. The second step involves nucleophilic attack by the amino group of the 3-amino-4,7-dihydroxycoumarin on the activated adenylate, resulting in amide bond formation and release of adenosine monophosphate [31].

Substrate Specificity Studies: Detailed characterization of NovL substrate specificity revealed that the enzyme accepts various analogs of the prenylated benzoate moiety, enabling the generation of 32 novel aminocoumarin compounds through feeding of synthetic analogs to biosynthetic mutants [10]. The enzyme demonstrates broad tolerance for modifications in the aromatic acyl component while maintaining strict requirements for the aminocoumarin acceptor substrate [10].

Mechanistic Comparison: The amide bond formation catalyzed by NovL differs fundamentally from the mechanism employed by nonribosomal peptide synthetases, as both the adenylation and amidation reactions occur within a single active site without involvement of separate carrier protein or condensation domains [31]. This simplified architecture makes adenosine triphosphate-dependent amide bond synthetases attractive candidates for biocatalytic applications [31].

Kinetic Characterization: Mass spectrometric assays have been developed to monitor NovL activity in real-time, allowing precise kinetic measurements with both natural substrates and synthetic analogs [8] [9]. These studies revealed that NovL can efficiently couple the 3-methyl-4-hydroxybenzoic acid analog with the aminocoumarin moiety, providing insights into the enzyme's catalytic flexibility [8].

Biosynthetic Timing: Evidence from integration mutant studies suggests that amide bond formation between rings A and B occurs prior to glycosylation of the novobiocic acid intermediate with the noviose sugar [5]. This sequence was established by observing that mutants defective in deoxysugar biosynthesis accumulated novobiocic acid rather than separate ring components [5].

Glycosidic Bond Formation Mechanisms

The establishment of the glycosidic bond linking the L-noviose sugar (ring C) to the phenolic oxygen of novobiocic acid represents a crucial assembly step catalyzed by the specialized glycosyltransferase NovM [11] [12] [13]. This reaction creates the complete tripartite scaffold that serves as the foundation for subsequent tailoring modifications.

Glycosyltransferase Mechanism: NovM operates through a classical glycosyltransferase mechanism involving the transfer of the activated L-noviose sugar from the nucleotide diphosphate donor thymidine diphosphate-L-noviose to the acceptor substrate novobiocic acid [13]. The reaction proceeds with inversion of configuration at the anomeric carbon, consistent with a direct transfer mechanism rather than a double displacement pathway [13].

Ternary Complex Formation: Kinetic analysis established that NovM functions through a sequential bi-bi mechanism requiring the formation of a ternary enzyme-substrate complex containing both the sugar donor and acceptor substrates [8] [9]. This mechanism ensures proper positioning of both substrates for efficient glycosidic bond formation and minimizes unwanted side reactions [8].

Substrate Activation Requirements: The thymidine diphosphate-L-noviose donor substrate represents an activated form of the noviose sugar that provides the thermodynamic driving force for glycosidic bond formation [13]. The nucleotide diphosphate leaving group stabilizes the transition state and facilitates the transfer reaction through its excellent leaving group properties [13].

Regioselectivity Determinants: The regioselectivity of the glycosylation reaction is controlled by the specific binding interactions between NovM and the novobiocic acid acceptor substrate [13]. The enzyme demonstrates exquisite selectivity for attachment at the phenolic oxygen position of the coumarin moiety, preventing glycosylation at alternative hydroxyl groups that might be present [13].

Mechanistic Analogies: The glycosidic bond formation mechanism employed by NovM shares common features with other antibiotic glycosyltransferases, such as those involved in vancomycin and chloroeremomycin biosynthesis [11]. However, the specific substrate recognition and regiochemical control mechanisms are uniquely adapted for aminocoumarin biosynthesis [11].

Penultimate Methylation Steps

The penultimate methylation of the noviose 4-hydroxyl group represents the final structural modification before carbamoylation and is accomplished through the S-adenosyl-L-methionine-dependent O-methyltransferase NovP [17] [18] [28]. This methylation step is crucial for generating the optimal gyrase-binding conformation of the mature antibiotic.

Methylation Timing and Sequence: The 4-OH methylation occurs after glycosidic bond formation but before the final carbamoylation step, establishing a specific order of tailoring modifications [11] [28]. This sequence ensures that each enzyme encounters its optimal substrate and prevents potential complications that might arise from altered recognition patterns [28].

NovP Catalytic Features: The methylation reaction proceeds through a metal-dependent mechanism facilitated by the three-aspartate metal-binding site within the NovP active center [17]. A conserved aspartate residue functions as the general base, deprotonating the 4-hydroxyl group of the noviose substrate to initiate nucleophilic attack on the S-adenosyl-L-methionine methyl donor [17].

Structural Basis for Selectivity: The crystal structure of NovP reveals specific binding interactions that ensure regioselective methylation at the 4-position of the noviose ring [17] [18]. The helical lid region controls substrate access to the active site and may undergo conformational changes during the catalytic cycle [17].

Functional Importance: The 4-O-methyl group introduced by NovP is essential for novobiocin's biological activity, as it directly contacts the target deoxyribonucleic acid gyrase enzyme and contributes significantly to binding affinity [17]. Crystallographic studies of novobiocin-gyrase complexes demonstrate that this methoxy group occupies a critical hydrophobic pocket within the enzyme active site [17].

Integration with Overall Pathway: The penultimate methylation represents a key control point in novobiocin biosynthesis, as it generates a substrate specifically recognized by the final carbamoyltransferase NovN [28]. This substrate channeling mechanism ensures efficient conversion to the mature antibiotic while minimizing accumulation of intermediates [28].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

Related CAS

4309-70-0 (calcium salt)

GHS Hazard Statements

H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (98.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

MEDICATION (VET): Used to treat canine respiratory infections and prevent mastitis in dairy cattle.

THERAP CAT: Antibacterial.

THERAP CAT (VET): Antimicrobial

Novobiocin is a narrow-spectrum antibiotic that may be bacteriostatic or bactericidal at higher concentrations. It is active mostly against gram-positive bacteria but also against a few gram-negative bacteria. ... Its main use is in combination with other agents for the treatment of bovine mastitis.

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Patients with refractory cancer were treated with VP-16 on days 1, 3, and 5 /in a Phase 1 Clinical Trial/. Antiemetics, consisting of ondansetron and dexamethasone, were given 60 minutes before the VP-16 was administered. Novobiocin was given orally 30 minutes before the VP-16, and the dose was escalated in successive groups of patients according to a standard dose escalation design. Treatment cycles were repeated every 4 weeks. Plasma concentrations of novobiocin were determined during the first treatment cycle by high-performance liquid chromatography. Thirty-three patients were treated for a total of 69 cycles. Eleven patients were treated with a starting dose of VP-16 of 120 mg/sq m, and three of these patients experienced neutropenic fever. The dose of VP-16 was reduced to 100 mg/m2, and an additional 22 patients were enrolled. The dose of novobiocin ranged from 3 to 9 g. At a novobiocin dose of at least 5.5 g, plasma concentrations of at least 150 uM were sustained for 24 hours.

Associated Chemicals

Wikipedia

Carveol

Drug Warnings

Biological Half Life

Novobiocin was given p.o. for 96 hr; 750 mg/sq m of i.v. cyclophosphamide was administered at 48 hr. Thirty-four patients received 65 courses. ... 18 of 19 patients treated at greater than or equal to 4 g daily had serum levels greater than or equal to 100 ug/ml at steady state, a level which corresponds to levels used in vitro and seen in vivo where the murine novobiocin half-life of 82 min is far less than that seen in humans (6.0 hr).

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

/Produced/ by Streptomyces niveus; US patent 3068221 (1962 to Upjohn). ... Conversion of isonovobiocin to novobiocin: US patent 2983723 (1961 to Upjohn).

Analytic Laboratory Methods

Analyte: novobiocin; matrix: chemical purity; procedure: cylinder-plate method or turbidimetric method with comparison to standards /novobiocin sodium/

Analyte: novobiocin; matrix: pharmaceutical preparation (intramammary infusion); procedure: cylinder-plate method or turbidimetric method with comparison to standards (chemical purity) /novobiocin sodium/

Analyte: novobiocin; matrix: pharmaceutical preparation (oil); procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of detection: 10 ng

Clinical Laboratory Methods

Analyte: novobiocin; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of quantitation: 1 ug/mL

Analyte: novobiocin; matrix: blood (serum), milk, tissue (muscle, liver, kidney); procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of detection: 10 ppb

Analyte: novobiocin; matrix: milk; procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of detection: <0.05 ppm

Analyte: novobiocin; matrix: milk; procedure: high-performance liquid chromatography with ultraviolet detection at 293 nm; limit of detection: 4 pp

Dates

2: May JM, Owens TW, Mandler MD, Simpson BW, Lazarus MB, Sherman DJ, Davis RM, Okuda S, Massefski W, Ruiz N, Kahne D. The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport. J Am Chem Soc. 2017 Dec 6;139(48):17221-17224. doi: 10.1021/jacs.7b07736. Epub 2017 Nov 22. PubMed PMID: 29135241; PubMed Central PMCID: PMC5735422.

3: Dlugosz A, Janecka A. Novobiocin Analogs as Potential Anticancer Agents. Mini Rev Med Chem. 2017;17(9):728-733. doi: 10.2174/1389557516666161223155525. Review. PubMed PMID: 28019639.

4: Chen W, Wang D, Zhou W, Sang H, Liu X, Ge Z, Zhang J, Lan L, Yang CG, Chen H. Novobiocin binding to NalD induces the expression of the MexAB-OprM pump in Pseudomonas aeruginosa. Mol Microbiol. 2016 Jun;100(5):749-58. doi: 10.1111/mmi.13346. Epub 2016 Mar 16. PubMed PMID: 26844397.

5: Audisio D, Methy-Gonnot D, Radanyi C, Renoir JM, Denis S, Sauvage F, Vergnaud-Gauduchon J, Brion JD, Messaoudi S, Alami M. Synthesis and antiproliferative activity of novobiocin analogues as potential hsp90 inhibitors. Eur J Med Chem. 2014 Aug 18;83:498-507. doi: 10.1016/j.ejmech.2014.06.067. Epub 2014 Jun 28. PubMed PMID: 24992077.